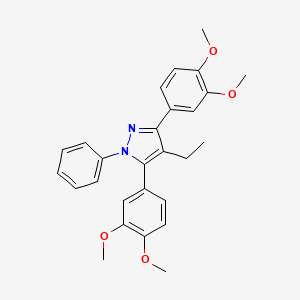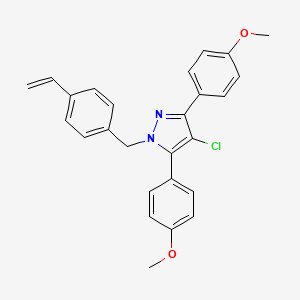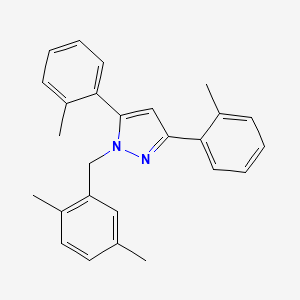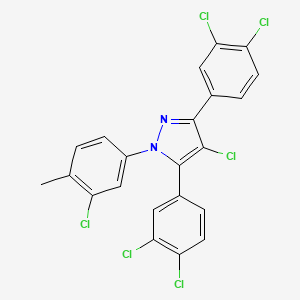![molecular formula C24H20ClF3N8 B10935254 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10935254.png)
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of pyrazole and pyrimidine rings in this compound makes it particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine involves multiple steps and specific reaction conditions. One common method involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as a catalyst . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions could produce alcohols or amines .
Scientific Research Applications
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form complexes with metal ions . . Its unique structure allows it to interact with various biological targets, making it a valuable compound for pharmaceutical research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole and pyrimidine rings allow it to bind to metal ions and other biological molecules, influencing their activity. This binding can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects on biological systems .
Comparison with Similar Compounds
Similar compounds to 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine include 3,5-dimethylpyrazole and bis(pyrazolyl)methanes . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the trifluoromethyl and chlorophenyl groups in this compound makes it unique and imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20ClF3N8 |
|---|---|
Molecular Weight |
512.9 g/mol |
IUPAC Name |
2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C24H20ClF3N8/c1-13-17(11-34(3)31-13)20-9-21(18-12-35(4)32-14(18)2)36(33-20)23-29-19(10-22(30-23)24(26,27)28)15-5-7-16(25)8-6-15/h5-12H,1-4H3 |
InChI Key |
DKNJIEMDGZROMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl)C5=CN(N=C5C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B10935177.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10935185.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10935191.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine](/img/structure/B10935198.png)

![5-methyl-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10935224.png)
![6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935226.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10935237.png)



![N-[1-(4-methylphenyl)propyl]thiophene-2-sulfonamide](/img/structure/B10935259.png)

